Molinate-d5
Description
Properties
Molecular Formula |
C₉H₁₂D₅NOS |
|---|---|
Molecular Weight |
192.33 |
Synonyms |
Ethyl 1-hexamethyleneiminecarbothiolate-d5; Felan-d5; Hydram-d5; Jalan-d5; Ordram-d5; R 4572-d5; S-Ethyl N,N-hexamethylenethiocarbamate-d5; S-Ethyl hexahydro-1H-azepine-1-carbothioate-d5; S-Ethyl hexahydroazepine-1-carbothioate-d5; SC 9908-d5; Stauff |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Molinate D5
Methodologies for Deuterium (B1214612) Incorporation in Thiocarbamates
The synthesis of isotopically labeled compounds like Molinate-d5 involves introducing deuterium atoms at specific positions within the molecule. For thiocarbamates, several general strategies for deuterium incorporation can be employed. These methods often leverage hydrogen-deuterium exchange (HDX) reactions or utilize deuterated building blocks in the synthetic pathway. mdpi.comnih.gov
One common approach is the use of deuterated reagents during the synthesis. For a thiocarbamate like Molinate (B1677398), which is S-ethyl azepane-1-carbothioate, the deuterium atoms are typically incorporated into the ethyl group. This can be achieved by using a deuterated source for the ethyl group, such as deuterated ethyl bromide or a similar alkylating agent, in the reaction with the azepane-1-carbothioic acid precursor.
Another strategy involves metal-catalyzed HDX reactions. Catalysts such as those based on palladium, ruthenium, or iridium can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O). acs.orgmdpi.com The specific conditions of the reaction, including the choice of catalyst, solvent, and temperature, can be optimized to achieve high levels of deuterium incorporation at the desired positions. For instance, specific ruthenium complexes have been shown to effectively deuterate alcohols, which could be precursors to the ethyl group in Molinate. mdpi.com
Confirmation of Isotopic Enrichment and Labeling Position
Following the synthesis of this compound, it is crucial to verify the isotopic enrichment and confirm the precise location of the deuterium atoms. This is typically accomplished using a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.
High-Resolution Mass Spectrometry for Molecular Formula Validation
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. europa.eu It can readily distinguish between the unlabeled Molinate (C₉H₁₇NOS) and its deuterated counterpart, this compound (C₉H₁₂D₅NOS), due to the mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u). lgcstandards.com
In a typical HRMS analysis, the instrument measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision. This allows for the calculation of the exact molecular weight and, consequently, the validation of the molecular formula. For this compound, the expected molecular weight is approximately 192.33 g/mol , compared to 187.30 g/mol for unlabeled Molinate. lgcstandards.comswisslabs.eu The high resolving power of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, enables the clear separation of the isotopic peaks and provides confidence in the successful incorporation of the five deuterium atoms. americanlaboratory.comnih.gov
Furthermore, HRMS can be used to assess the isotopic enrichment of the sample. By analyzing the isotopic cluster of the molecular ion, the relative abundance of molecules containing different numbers of deuterium atoms (isotopologues) can be determined. nih.govnih.gov This provides a quantitative measure of the purity of the this compound.
Table 1: Molecular Information of Molinate and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Molinate | C₉H₁₇NOS | 187.30 |
| This compound | C₉H₁₂D₅NOS | 192.33 |
This table provides a comparison of the molecular formula and weight for both Molinate and its deuterated form, this compound.
Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Determination
While HRMS confirms the number of deuterium atoms incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining their exact location within the molecule. Specifically, deuterium (²H) NMR spectroscopy is used for this purpose. sigmaaldrich.com
In a deuterium NMR spectrum, the chemical shift of the signals indicates the chemical environment of the deuterium atoms. For this compound, the spectrum is expected to show signals corresponding to the deuterium atoms on the ethyl group. The absence of signals at other positions would confirm the regioselectivity of the labeling process. magritek.com
Proton (¹H) NMR spectroscopy can also be used to indirectly confirm the position of deuterium labeling. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the ethyl group would be significantly diminished or absent, depending on the level of isotopic enrichment. The integration of the remaining proton signals would be consistent with the expected number of protons in the rest of the molecule.
The combination of these powerful analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability as a high-quality internal standard for analytical applications. nih.gov
Advanced Analytical Methodologies Employing Molinate D5
Principles and Implementation of Stable Isotope Dilution Assay (SIDA) with Molinate-d5
Stable Isotope Dilution Assay (SIDA) is a powerful analytical technique that utilizes a stable isotope-labeled version of the analyte of interest as an internal standard to enhance the accuracy and precision of quantification, especially in complex sample matrices. In the context of Molinate (B1677398) analysis, this compound, a deuterated analog of Molinate, serves as an ideal internal standard.
The fundamental principle of SIDA lies in the near-identical physicochemical properties of an analyte and its isotopically labeled counterpart. Isotopic internal standards, such as this compound, are chemically identical to the native analyte (Molinate) but have a different mass due to the substitution of one or more atoms with their heavier stable isotopes (in this case, hydrogen with deuterium). This mass difference allows for their distinct detection by mass spectrometry (MS).
When a known amount of the isotopic internal standard (this compound) is added to a sample prior to any sample preparation steps (e.g., extraction, cleanup), it experiences the same physical and chemical processes as the endogenous analyte. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. Similarly, any variations in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the native analyte to that of the isotopic internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or signal fluctuation.
The use of deuterated analogs as internal standards is a well-established practice in the analysis of pesticides and mycotoxins in various complex matrices. This approach resolves issues of quantitative accuracy that can arise from matrix effects when comparing responses in different sample types.
The analysis of trace levels of pesticides like Molinate in complex matrices such as soil, water, and food products is often hampered by the presence of co-extractives that can interfere with the analytical signal. These matrix components can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.
SIDA, utilizing this compound, significantly enhances quantitative accuracy by compensating for these matrix-induced variations. Since this compound co-elutes with Molinate during chromatographic separation and experiences the same ionization efficiency in the mass spectrometer's ion source, the ratio of their signals remains unaffected by the matrix. This ensures that the calculated concentration of Molinate is a true representation of its level in the original sample, irrespective of the complexity of the matrix.
The following table illustrates the conceptual improvement in quantitative accuracy when using a deuterated internal standard in a complex matrix, based on findings for other pesticides.
| Analyte | Matrix | Quantification Method | Accuracy (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|---|
| Pesticide X | Complex Matrix A | External Standard | 40 | >50 |
| Pesticide X | Complex Matrix A | Deuterated Internal Standard | 95 | <20 |
| Pesticide Y | Complex Matrix B | External Standard | 160 | >50 |
| Pesticide Y | Complex Matrix B | Deuterated Internal Standard | 105 | <20 |
Matrix effects are a major challenge in quantitative analysis using mass spectrometry, particularly with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources. Co-eluting matrix components can compete with the analyte for ionization, leading to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).
The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate these matrix effects. Because this compound has virtually the same retention time and ionization efficiency as Molinate, it is affected by the matrix in the same manner. Therefore, any suppression or enhancement of the Molinate signal is mirrored by a proportional change in the this compound signal. The ratio of the two signals, which is used for quantification, remains constant, effectively canceling out the influence of the matrix.
Studies on various pesticides in matrices such as red wine have demonstrated that the use of deuterated internal standards significantly reduces matrix effects, leading to more reliable and accurate results. For example, in the determination of 18 pesticide residues in red wine, the use of several deuterated internal standards resulted in satisfactory average recoveries ranging from 85.4% to 117.9% with relative standard deviations between 0.5% and 6.1% restek.com. This highlights the power of the isotope dilution technique in compensating for matrix-induced signal variations.
Chromatographic Separation Techniques for this compound and Analytes
Effective chromatographic separation is a prerequisite for the accurate quantification of Molinate and this compound by mass spectrometry. Gas chromatography (GC) is a commonly employed technique for the analysis of thermally stable and volatile compounds like Molinate.
Gas chromatography systems are well-suited for the analysis of thiocarbamate herbicides, including Molinate. A typical GC system for this purpose consists of an injector, a capillary column housed in a temperature-programmable oven, a carrier gas (usually helium or nitrogen), and a detector, which is often a mass spectrometer (GC-MS).
For the analysis of Molinate, methods have been developed using GC with nitrogen-phosphorus detection (NPD) or mass-selective detection (MSD) technologynetworks.com. The direct extraction of the sample followed by GC analysis is a common approach.
The heart of the GC system is the capillary column, where the separation of the sample components occurs. The choice of the capillary column is critical for achieving the desired resolution between the analyte of interest and other components in the sample matrix.
Column Selection: For the analysis of pesticides like Molinate, non-polar or mid-polar capillary columns are generally preferred. The selection is based on the principle of "like dissolves like," where the polarity of the stationary phase of the column should be similar to that of the analytes.
Commonly used stationary phases for pesticide analysis include:
5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms, Rxi-5Sil MS): This is a widely used, versatile, and relatively non-polar stationary phase that provides good separation for a broad range of pesticides, including thiocarbamates. It separates compounds primarily based on their boiling points and, to a lesser extent, their polarity.
Mid-polarity phases: In some cases, a more polar column may be necessary to resolve Molinate from interfering compounds in complex matrices.
The dimensions of the capillary column—length, internal diameter (ID), and film thickness—also play a crucial role in the separation efficiency.
Length: Longer columns provide higher resolution but result in longer analysis times. A standard length of 30 meters is often a good compromise.
Internal Diameter (ID): A smaller ID (e.g., 0.25 mm) provides higher efficiency and better resolution.
Film Thickness: A standard film thickness of 0.25 µm is suitable for most pesticide analyses.
A study on the analysis of 53 pesticides in environmental waters utilized a 30 m x 0.25 mm x 0.25 µm Rxi-5SilMS column as the first dimension in a comprehensive two-dimensional gas chromatography (GCxGC) system, demonstrating the suitability of this type of column for separating a wide range of pesticides, including Molinate sigmaaldrich.com.
Optimization: Optimization of the GC conditions is essential to achieve good peak shape, resolution, and sensitivity. Key parameters to optimize include:
Oven Temperature Program: A temperature ramp is typically used to separate compounds with a wide range of boiling points. The initial temperature, ramp rate, and final temperature are optimized to achieve the best separation in the shortest possible time.
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium) is adjusted to an optimal linear velocity to maximize column efficiency.
Injector Temperature and Mode: The injector temperature must be high enough to ensure the complete and rapid vaporization of Molinate without causing thermal degradation. Splitless injection is often used for trace analysis to maximize the amount of analyte transferred to the column.
The following table provides a hypothetical example of optimized GC-MS parameters for the analysis of Molinate, based on typical conditions for pesticide analysis.
| Parameter | Condition |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 60°C (hold 1 min), ramp to 200°C at 20°C/min, then to 280°C at 10°C/min (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
By carefully selecting the capillary column and optimizing the GC parameters, a robust and reliable method for the separation and subsequent quantification of Molinate and its deuterated internal standard, this compound, can be developed, ensuring high-quality data for environmental monitoring and risk assessment.
Gas Chromatography (GC) Systems
Injection Techniques (e.g., Splitless, PTV)
In the analysis of this compound, particularly using gas chromatography (GC), the injection technique is pivotal for achieving the required sensitivity and accuracy. The choice between different injection modes, such as splitless and Programmed Temperature Vaporization (PTV), depends on the concentration of the analyte and the complexity of the sample matrix.
Splitless Injection: This technique is the preferred method when dealing with trace-level analysis of compounds like this compound. gcms.czyoutube.com In splitless injection, the split vent is closed during the injection process, allowing the entire vaporized sample to be transferred to the analytical column. youtube.com This maximizes the amount of analyte reaching the detector, which is crucial when this compound is used as an internal standard for quantifying low concentrations of the target analyte, molinate. The process involves injecting the sample into a heated inlet where it vaporizes rapidly. gcms.cz The carrier gas then slowly transfers the vaporized analytes onto the column. gcms.cz To ensure sharp chromatographic peaks, a low initial oven temperature is used to refocus the analytes at the head of the column in a narrow band, a phenomenon known as solvent trapping or cold trapping. elementlabsolutions.com After a predetermined period, known as the splitless time, the split vent is opened to purge any remaining solvent vapor from the inlet. youtube.com
Key parameters for optimizing splitless injection include the injector temperature, splitless time, and initial oven temperature. For a compound like this compound, a typical starting point for optimization would be an injector temperature high enough to ensure rapid vaporization without causing thermal degradation.
Programmed Temperature Vaporization (PTV) Injection: PTV injection offers greater flexibility compared to traditional hot split/splitless injection. nih.govvscht.cz A key feature of the PTV injector is its ability to be rapidly heated and cooled. bucksci.com The injection can start at a low temperature, often below the boiling point of the solvent, and then the temperature is rapidly increased to transfer the analytes to the column. This technique is particularly advantageous for the analysis of thermally labile compounds and for introducing large sample volumes. bucksci.com
When analyzing this compound, PTV injection in solvent vent mode can be particularly useful for complex matrices. nih.gov In this mode, a large volume of sample is injected into the liner at a low temperature. The solvent is then evaporated and removed through the split vent, while the analytes of interest, including this compound, are retained on the liner. Subsequently, the injector is rapidly heated to transfer the analytes to the GC column. This approach significantly reduces the amount of solvent entering the column, which can improve chromatographic performance and prolong column life. PTV injection has been shown to suppress matrix effects and improve the stability of the analytical response over time compared to pulsed splitless injection. nih.govvscht.cz
Table 1: Comparison of Injection Techniques for this compound Analysis
| Feature | Splitless Injection | Programmed Temperature Vaporization (PTV) Injection |
| Principle | The entire sample is transferred to the column with the split vent closed. youtube.com | The injector temperature is programmed, allowing for controlled sample introduction and solvent elimination. bucksci.com |
| Analyte Concentration | Ideal for trace-level analysis. gcms.cz | Suitable for a wide range of concentrations, including large volume injections. bucksci.com |
| Matrix Effects | Can be susceptible to matrix enhancement effects. | Can significantly reduce matrix effects, especially in solvent vent mode. nih.govvscht.cz |
| Thermal Stress | Analytes are exposed to high temperatures upon injection. | Reduced thermal stress on analytes due to initial low-temperature injection. |
| Flexibility | Less flexible in terms of injection parameters. | Highly flexible with various modes (e.g., split, splitless, solvent vent). nih.gov |
Liquid Chromatography (LC) Systems
Liquid chromatography is a powerful separation technique that is well-suited for the analysis of a wide range of pesticides, including those for which this compound would serve as an internal standard.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is one of the most common modes of HPLC used in analytical chemistry. mdpi.com It employs a non-polar stationary phase and a polar mobile phase. mdpi.com For the analysis of a moderately non-polar compound like molinate, and by extension its deuterated analog this compound, RP-HPLC is an excellent choice. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
In a typical RP-HPLC method for pesticide analysis, a C18 column is used as the stationary phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to separate compounds with a range of polarities. For the detection of this compound and the target analyte, a UV detector can be used, although coupling the HPLC system to a mass spectrometer provides much higher selectivity and sensitivity.
The development of an RP-HPLC method for this compound would involve optimizing several parameters, including the choice of column, mobile phase composition, gradient profile, and flow rate to achieve a good separation from matrix components and other potential interferences.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-high performance liquid chromatography (UHPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). mdpi.com This results in significantly higher separation efficiency, resolution, and speed of analysis compared to conventional HPLC. mdpi.comnih.gov For the analysis of this compound in complex samples such as food or environmental matrices, UHPLC offers several advantages. The increased peak capacity allows for better separation from co-extractive compounds, which can reduce matrix effects and improve the accuracy of quantification. nih.gov
A UHPLC method for this compound would typically employ a sub-2 µm C18 or similar reversed-phase column. The mobile phases would be similar to those used in HPLC, but the system would operate at higher pressures. The shorter analysis times offered by UHPLC allow for a higher sample throughput, which is beneficial in routine monitoring laboratories. nih.gov When coupled with high-resolution mass spectrometry, UHPLC provides a powerful tool for both targeted and non-targeted screening of pesticides. nih.gov
Table 2: Typical Parameters for LC Analysis of this compound
| Parameter | RP-HPLC | UHPLC |
| Column | C18, 3-5 µm particle size | C18, <2 µm particle size |
| Mobile Phase A | Water with additives (e.g., formic acid, ammonium formate) | Water with additives (e.g., formic acid, ammonium formate) |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 0.5 - 1.5 mL/min | 0.2 - 0.6 mL/min |
| Analysis Time | 15 - 30 min | 5 - 10 min |
| System Pressure | Lower | Higher |
| Resolution | Good | Excellent |
Thin-Layer Chromatography (TLC) as a Complementary Technique
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used as a screening tool or as a complementary method to GC and HPLC for the analysis of pesticides. scispace.comresearchgate.net While not as powerful as GC or HPLC in terms of resolution and sensitivity, TLC can be valuable for preliminary analysis, method development, and for laboratories with limited access to more sophisticated instrumentation. scispace.com
In the context of this compound, TLC could be used to quickly check the purity of a standard or to screen for the presence of molinate in a sample extract. The separation is performed on a plate coated with a thin layer of adsorbent material, typically silica gel. nih.gov The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.
After development, the separated spots are visualized. For a compound like molinate, visualization can be achieved by spraying the plate with a chromogenic reagent that reacts with the compound to produce a colored spot. nih.gov The position of the spot, represented by its retention factor (Rf) value, can be used for qualitative identification by comparing it to that of a standard. Densitometry can be used for semi-quantitative analysis. nih.gov
Mass Spectrometric Detection Strategies for this compound-Based Analysis
Mass spectrometry (MS) is the most widely used detection technique for the analysis of pesticide residues due to its high sensitivity and selectivity. researchgate.net When coupled with a chromatographic separation technique like GC or LC, it provides a powerful tool for the unambiguous identification and quantification of analytes like this compound.
Single Quadrupole Mass Spectrometry (GC-MS, LC-MS)
Single quadrupole mass spectrometry is a robust and widely available technique for the routine analysis of pesticides. nih.gov In a single quadrupole instrument, ions are generated from the analyte molecules in the ion source (e.g., electron ionization for GC, electrospray ionization for LC) and are then filtered by the quadrupole mass analyzer based on their mass-to-charge ratio (m/z).
For the analysis of this compound using GC-MS, the instrument can be operated in two modes: full scan and selected ion monitoring (SIM). In full scan mode, the mass spectrometer scans a wide range of m/z values, providing a mass spectrum that can be used for the identification of unknown compounds by comparison with a spectral library. In SIM mode, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the analyte of interest. nih.gov For this compound, this would include its molecular ion and characteristic fragment ions. SIM mode provides significantly higher sensitivity and selectivity compared to full scan mode and is the preferred mode for quantification.
Similarly, in LC-MS, a single quadrupole mass spectrometer can be used for the detection of this compound. Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of pesticides. researchgate.net The instrument would be operated in SIM mode to monitor the protonated molecule of this compound, [M+H]+. The use of a deuterated internal standard like this compound is crucial in both GC-MS and LC-MS to compensate for any variations in sample preparation, injection, and ionization, thereby improving the accuracy and precision of the quantitative results.
Table 3: Mass Spectrometric Parameters for this compound Analysis
| Parameter | GC-MS | LC-MS |
| Ionization Technique | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Mass Analyzer | Single Quadrupole | Single Quadrupole |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |
| Monitored Ions (Illustrative) | m/z specific to this compound fragments | [M+H]+ for this compound |
| Application | Quantitative analysis of molinate using this compound as an internal standard. | Quantitative analysis of molinate using this compound as an internal standard. |
Tandem Mass Spectrometry (GC-MS/MS, LC-MS/MS)
Tandem mass spectrometry (MS/MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), is a powerful technique for the selective and sensitive detection of analytes in complex mixtures. In the context of pesticide residue analysis, GC-MS/MS and LC-MS/MS are indispensable tools. This compound is frequently employed as an internal standard in these methods to ensure the accuracy and reliability of molinate quantification. The nearly identical chemical and physical properties of this compound to the native molinate, coupled with its distinct mass, allow it to mimic the behavior of the analyte throughout the analytical process, from extraction to detection, thereby compensating for any losses or variations.
Multiple Reaction Monitoring (MRM) Transitions
A key aspect of tandem mass spectrometry is the use of multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For the analysis of molinate, specific MRM transitions have been established for both GC-MS/MS and LC-MS/MS techniques. While specific transitions for this compound are not extensively documented in publicly available literature, the transitions for the non-deuterated molinate can be used as a reference. The shift in the precursor ion mass due to the five deuterium (B1214612) atoms in this compound would be the primary difference.
For instance, documented MRM transitions for molinate provide a basis for developing methods incorporating this compound. In GC-MS/MS, a common precursor ion for molinate is m/z 126.1, which fragments into product ions such as m/z 55.0 and m/z 83.0. nrcgrapes.in For LC-MS/MS, a precursor ion of m/z 188.2 is often used, fragmenting into product ions like m/z 126.2 and m/z 55.1. nrcgrapes.in When using this compound, the precursor ion would be expected to increase by a mass-to-charge ratio of 5, and the resulting fragment ions may or may not retain the deuterium labels, depending on the fragmentation pathway. The selection and optimization of these transitions are critical for achieving the desired sensitivity and specificity in the analytical method.
Table 1: Exemplary MRM Transitions for Molinate
| Instrument Technique | Parent Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| GC-MS/MS | 126.1 | 55.0 | 83.0 |
| LC-MS/MS | 188.2 | 126.2 | 55.1 |
This table is based on data for the non-deuterated Molinate and serves as a reference. Source: The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A nrcgrapes.in
Collision-Induced Dissociation (CID) Optimization
Collision-induced dissociation (CID) is the process used in tandem mass spectrometry to fragment the selected precursor ion into product ions. The efficiency of this fragmentation is highly dependent on the collision energy applied. Optimization of the collision energy is a critical step in method development to ensure the generation of a stable and abundant signal for the chosen product ions.
Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Electron Ionization (EI))
The choice of ionization technique is dependent on the analyte's properties and the chromatographic method used. For the analysis of this compound, several ionization techniques are applicable.
Electron Ionization (EI) is a hard ionization technique typically used with gas chromatography. It involves bombarding the analyte molecules with high-energy electrons, leading to extensive fragmentation. This fragmentation can be advantageous for structural elucidation and provides a characteristic mass spectrum for identification. The NIST WebBook provides a reference mass spectrum for molinate under electron ionization, which can serve as a guide for identifying the fragmentation pattern of this compound. nist.gov
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography. nih.govnih.gov It is suitable for polar and thermally labile compounds. ESI generates protonated molecules [M+H]+ or other adducts with minimal fragmentation. The use of deuterated internal standards like this compound in ESI-based methods is essential for accurate quantification, as it effectively compensates for matrix effects that can suppress or enhance the analyte signal. nih.gov
Sample Preparation and Extraction Protocols for this compound Application
Effective sample preparation is critical for the reliable analysis of trace-level contaminants like molinate. The use of this compound as an internal standard during the extraction process is a standard practice to monitor and correct for analyte losses.
Solid-Phase Extraction (SPE) for Aqueous and Solid Matrices
Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of pesticides from various matrices, including water and soil. nih.govnih.govresearchgate.netmdpi.commdpi.comnih.gov The process involves passing a liquid sample through a solid sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of an appropriate solvent.
In methods for analyzing molinate in environmental samples, this compound would be added to the sample at the beginning of the extraction procedure. This allows for the accurate determination of the native molinate concentration by correcting for any variability in the extraction efficiency. The selection of the SPE sorbent (e.g., C18) and elution solvents is optimized to achieve high recovery rates for molinate. nih.gov For solid matrices like soil, an initial solvent extraction is typically performed before the SPE cleanup.
Matrix Solid-Phase Dispersion (MSPD) Techniques
Matrix solid-phase dispersion (MSPD) is a sample preparation technique that combines extraction and cleanup into a single step. nih.govagriculturejournals.czspringernature.comnih.gov It is particularly useful for solid and semi-solid samples, such as food and biological tissues. The sample is blended with a solid support (e.g., C18-bonded silica), which disrupts the sample matrix and disperses the components. The mixture is then packed into a column, and the analytes are eluted with a suitable solvent.
The application of MSPD for the analysis of thiocarbamate herbicides has been demonstrated. nih.govresearchgate.net In such methods, this compound would be added to the sample before the blending step to serve as an internal standard. The choice of dispersant and eluting solvent is crucial for achieving efficient extraction and cleanup. MSPD offers advantages over traditional methods by reducing solvent consumption and sample handling time. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology
The QuEChERS methodology has become a prominent sample preparation technique for the multi-residue analysis of pesticides in food and environmental samples due to its simplicity, speed, and minimal solvent usage. mdpi.comnih.gov The procedure involves two main steps: an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) clean-up. nih.gov
In a typical QuEChERS workflow, this compound is added to the homogenized sample as a surrogate or internal standard at the beginning of the process. researchgate.net The sample is then extracted with acetonitrile, followed by the addition of salts, commonly magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc), to induce liquid-liquid partitioning and remove water from the organic layer. mdpi.comthermofisher.com After centrifugation, an aliquot of the acetonitrile extract (upper layer) is transferred to a clean-up tube containing a d-SPE sorbent. nih.gov The sorbent mixture is chosen based on the matrix composition to remove interfering compounds like lipids, pigments, and sugars. The final extract is then analyzed, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
The inclusion of this compound from the outset ensures that any loss of the target analyte (molinate) during the extraction, partitioning, and clean-up phases is mirrored by the internal standard. By calculating the ratio of the analyte response to the internal standard response, analysts can accurately quantify the concentration of molinate, effectively compensating for both procedural losses and matrix-induced signal suppression or enhancement during the final measurement. lcms.cz
Table 1: Performance of QuEChERS-based Methods for Molinate Analysis The use of this compound as an internal standard enhances the accuracy and reliability of these reported values.
Data sourced from multiple studies. mdpi.comthermofisher.comcsic.es
Solvent Extraction and Clean-up Procedures
Traditional solvent extraction remains a fundamental and widely used technique for the isolation of pesticide residues from various matrices, particularly water and soil. who.int These methods typically involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by a clean-up step to remove co-extracted matrix interferences before instrumental analysis.
In a typical LLE procedure for water analysis, a sample is extracted with a water-immiscible organic solvent such as methylene chloride or toluene. who.intepa.gov For soil samples, an organic solvent like acetone or ethyl acetate is used to extract the analytes from the solid matrix. wur.nl this compound, serving as an internal standard, is added to the sample prior to the addition of any extraction solvents. This initial spiking is critical because it allows the deuterated standard to undergo the exact same procedural steps as the native molinate.
Following the initial extraction, a clean-up step is often necessary to achieve the required sensitivity and selectivity. Solid-phase extraction (SPE) is a common clean-up technique where the sample extract is passed through a cartridge containing a sorbent that retains either the interferences or the analyte. researchgate.net The choice of solvent and SPE sorbent is crucial for obtaining good recovery of the target compound.
By adding this compound at the start, any inefficiencies or variations in extraction efficiency, solvent evaporation steps, or the clean-up process are compensated for. nih.gov The final quantification is based on the relative response of molinate to this compound, thereby providing a more accurate and precise measurement of the analyte concentration in the original sample. lcms.cz
Table 2: Performance of Solvent Extraction-based Methods for Molinate Analysis The use of this compound as an internal standard ensures the precision and accuracy of these analytical findings.
MDL: Method Detection Limit; LOQ: Limit of Quantification. Data sourced from multiple studies. who.intepa.govresearchgate.netnhmrc.gov.au
Application of Molinate D5 in Environmental Science Research
Quantification of Molinate (B1677398) and its Metabolites in Water Systems
The accurate measurement of Molinate in various water systems is crucial for assessing its environmental distribution, fate, and potential impact. Molinate-d5 is an indispensable tool in these analytical efforts, enabling researchers to obtain reliable data from surface waters, groundwater, and the specific aquatic environments of rice fields where the herbicide is applied.
Molinate is frequently detected in the surface waters of agricultural regions, particularly in irrigation canals and rivers downstream from rice-growing areas. nhmrc.gov.auwaterquality.gov.auepa.gov Monitoring programs designed to assess the extent of this contamination rely on robust analytical methods to quantify herbicide concentrations, which can be highly variable. In a study of a Portuguese rice field, Molinate levels reached as high as 15.8 µg/L in the river receiving tail waters. ucp.pt Similarly, in New South Wales, Australia, Molinate was found in 90% of irrigation supply water samples over a 55-day period, with a maximum concentration of 3.6 µg/L. nhmrc.gov.au
To achieve the necessary accuracy for such monitoring, analytical procedures employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. researchgate.netnih.gov The addition of this compound at the beginning of the analytical process accounts for any procedural variations, ensuring that the final measured concentration accurately reflects the amount present in the environment. researchgate.net This isotope dilution approach is vital for tracking the persistence and transport of Molinate in river systems and for evaluating the effectiveness of water management practices aimed at reducing off-site movement of the herbicide. nih.govnih.gov
The potential for Molinate to leach into groundwater and contaminate drinking water sources is a significant environmental and public health concern. orst.eduherbiguide.com.au Detections in groundwater have been reported in various regions, with levels typically below 0.1 µg/L, although higher concentrations have been found. epa.gov In Italy, a large-scale study of drinking water wells found Molinate in 247 wells, with 27 of them containing levels above 1 µg/L. who.int Given that regulatory limits for pesticides in drinking water are often set at very low levels, highly sensitive and accurate analytical methods are paramount. nhmrc.gov.auca.gov
The use of this compound in isotope dilution mass spectrometry provides the required precision for assessing compliance with drinking water standards. acs.orgnhmrc.gov.au Standard methods, such as those developed by the U.S. Environmental Protection Agency (EPA), utilize GC-MS for the determination of organic compounds like Molinate in drinking water, achieving limits of quantitation as low as 0.05 µg/L. nhmrc.gov.au The internal standard method corrects for matrix effects that can suppress or enhance the instrument's signal, a common issue in complex samples like groundwater, thereby preventing the under- or over-estimation of the contaminant level. researchgate.netepa.gov
Typical Concentrations of Molinate in Various Water Systems
| Water System | Region/Study Context | Reported Concentration (µg/L) | Reference |
|---|---|---|---|
| Irrigation Drains | New South Wales, Australia | Up to 700 | nhmrc.gov.au |
| River Receiving Tail Waters | Portugal | Up to 15.8 | ucp.pt |
| Irrigation Supply Water | New South Wales, Australia | Up to 3.6 | nhmrc.gov.au |
| Underground Water | Portugal (Rice Field Area) | Up to 3.9 | ucp.pt |
| Groundwater | USA (Various states) | 0.005 - 1.5 | epa.gov |
| Drinking Water Wells | Lombardy, Italy | > 1.0 (in 27 wells) | who.int |
Understanding the behavior of Molinate within flooded rice paddies is essential for predicting its environmental fate. Volatilization is a primary route of loss from rice fields, and the herbicide's half-life in water is relatively short, often just a few days. nih.govwho.int Studies analyzing the dissipation of Molinate from paddy water use frequent sampling to model its decline over time. ucp.pt
The accuracy of these dissipation curves and transport models depends entirely on the precise quantification of Molinate at each time point. By using this compound as an internal standard, researchers can confidently measure the changing concentrations of the parent herbicide and its metabolites in the water column. epa.govresearchgate.net This allows for the calculation of degradation rates and helps to differentiate between losses due to degradation, volatilization, and transport into adjacent water bodies. waterquality.gov.auwho.int
Analysis of Molinate in Environmental Solids
Molinate residues can persist and accumulate in solid environmental matrices like soil and sediment. The analysis of these solids presents greater challenges than water analysis due to their complexity and the stronger binding of chemicals. This compound is a crucial component in analytical methods developed to overcome these challenges.
Molinate is of low persistence in aerobic soils, with a reported half-life of 5 to 21 days, but it can persist much longer in the anaerobic, flooded conditions of rice paddies. waterquality.gov.auorst.eduherbiguide.com.au Determining the concentration of Molinate in soil is necessary for assessing risks of carryover to subsequent crops and potential leaching to groundwater. Analytical methods typically involve solvent extraction of the soil sample, followed by cleanup and analysis by GC-MS. epa.govscialert.net
The extraction efficiency of pesticides from soil can be highly variable and incomplete. The use of this compound as an internal standard is therefore critical. researchgate.net By adding this compound to the soil sample before extraction, the analytical result can be corrected for incomplete recovery, ensuring a more accurate determination of the true residue level in the field. scialert.net This approach improves the reliability of data used in environmental risk assessments and studies on the herbicide's behavior in soil. epa.gov
Sediments in rivers, lakes, and estuaries can act as a long-term sink for persistent organic pollutants. csic.es Molinate that is transported from fields via runoff can adsorb to suspended particles and settle, becoming part of the bed sediment. usgs.gov Analyzing these sediments is important for understanding the long-term contamination of aquatic ecosystems.
Methods for analyzing pesticides in sediment often use accelerated solvent extraction followed by cleanup steps to remove interfering co-extracted matrix components. usgs.govsrce.hr The complexity of the sediment matrix makes isotope dilution with this compound the preferred method for quantification. csic.esusgs.gov This technique ensures that the final reported concentration is not skewed by matrix suppression or extraction inefficiencies, providing reliable data on the accumulation of Molinate in aquatic sediments.
Method Performance for Molinate Analysis in Solids Using an Internal Standard Approach
| Matrix | Analytical Technique | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
|---|---|---|---|---|---|
| Soil | GC-MS | Not Specified | 91 - 102 | < 3.5 | scialert.netresearchgate.net |
| Sediment | GC/MS | 10 µg/kg | 75 - 102 | 3 - 13 | usgs.gov |
| Sediment | LC-MS/MS | 10 ng/g | 76 - 124 | < 20 | csic.es |
Elucidation of Environmental Fate and Transport Mechanisms
This compound is instrumental in studies designed to understand how the herbicide Molinate moves and degrades in the environment. Its use as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS), allows for precise measurement of Molinate concentrations in various environmental samples, thereby enabling a detailed reconstruction of its fate and transport pathways.
Dissipation Studies in Various Media
The dissipation of a pesticide refers to the process by which it disappears from a specific environmental compartment through various mechanisms like degradation, uptake by organisms, and transport. This compound is crucial for generating accurate data in these studies.
Research conducted in paddy fields, a primary application area for Molinate, shows rapid dissipation from the water column. sidal.cl In field experiments, 45–55% of the initially applied Molinate dissipated within the first 6 hours. sidal.cl The dissipation half-life (DT50), the time it takes for 50% of the compound to dissipate, in paddy water has been observed to range from 0.89 to 1.73 days. sidal.cluvm.cl In contrast, dissipation from sediment is significantly slower, with DT50 values for Molinate ranging from 15.02 to 29.83 days. sidal.cluvm.cl This indicates that while Molinate is quickly removed from the water, it can persist for a longer period in the sediment. sidal.cl One study in Australia reported a DT50 for Molinate of 5.1 days in water and 23.9 days in surface soil. researchgate.net
Dissipation of Molinate in Paddy Field Media
| Environmental Medium | Dissipation Metric | Value Range | Reference |
|---|---|---|---|
| Paddy Water | DT50 | 0.89 - 1.73 days | sidal.cluvm.cl |
| Paddy Water | DT90 | 2.82 - 5.48 days | sidal.cluvm.cl |
| Sediment | DT50 | 15.02 - 29.83 days | sidal.cluvm.cl |
| Floodwater (Australia) | DT50 | 5.1 days | researchgate.net |
| Surface Soil (Australia) | DT50 | 23.9 days | researchgate.net |
Volatilization and Leaching Assessments
Volatilization, the process of converting from a liquid or solid to a vapor, is a primary dissipation mechanism for Molinate, especially from water and moist soil surfaces. nih.govca.govwho.int The rate of volatilization is influenced by environmental conditions such as temperature and wind. ca.gov Studies have reported that volatilization can account for a significant loss of Molinate from rice paddy water, with one source citing losses of 35% in 4 days and 78% in 7 days. epa.gov This is consistent with its Henry's Law constant of 4.1 x 10⁻⁶ atm-cu m/mole, which indicates a tendency to volatilize from water. nih.gov
Leaching is the movement of a substance through the soil profile with water. Molinate's potential to leach and contaminate groundwater is a key area of environmental assessment. orst.edu Based on its soil organic carbon-water (B12546825) partitioning coefficient (Koc) values, which range from 80 to 190 mL/g, Molinate is considered to have high to moderate mobility in soil. nih.govherts.ac.ukchemicalbook.com This suggests a potential for leaching into groundwater. herbiguide.com.au Field and column studies have confirmed that Molinate can leach more readily than some other thiocarbamate herbicides. nih.govchemicalbook.com However, the actual risk is site-specific; for instance, the clay soils and hardpans typical of many California rice-growing areas can reduce the potential for deep groundwater contamination. ca.govepa.gov
Persistence Evaluation in Environmental Compartments
Persistence refers to the length of time a chemical remains in the environment before being broken down. europa.eu this compound aids in tracking the parent compound over time to determine its environmental half-life. Molinate is generally considered to have low persistence in the environment. who.intorst.edu
In soil, the half-life of Molinate is reported to be about 3 weeks under aerobic conditions. nih.govorst.edu More specifically, its half-life in aerobic soil ranges from 8 to 28 days, while in flooded, anaerobic soils, it persists longer, with a half-life of 40 to 160 days. herbiguide.com.auwaterquality.gov.au In water, the half-life is shorter, estimated at around 1.6 to 5 days. who.intherbiguide.com.au The persistence in groundwater is a concern; if Molinate reaches groundwater, it is expected to persist due to the conditions in aquatic metabolism studies. epa.gov
Persistence of Molinate in Environmental Compartments
| Environmental Compartment | Condition | Half-Life (t½) | Reference |
|---|---|---|---|
| Soil | Field Environment | 5 - 21 days | orst.edu |
| Soil | Aerobic | 8 - 28 days | herbiguide.com.auwaterquality.gov.au |
| Soil | Anaerobic (Flooded) | 40 - 160 days | herbiguide.com.auwaterquality.gov.au |
| Water | General | ~5 days | who.int |
| Water | General | 1.6 - 5 days | herbiguide.com.au |
Contribution to Environmental Monitoring and Assessment Programs
Environmental monitoring programs are essential for assessing the extent of chemical contamination and the effectiveness of management practices. This compound is a vital tool in these programs. lgcstandards.com As a stable isotope-labeled standard, it is added to environmental samples (e.g., water, soil, sediment) during laboratory analysis. hpc-standards.com Because it behaves identically to the non-labeled Molinate during extraction and analysis but is distinguishable by its higher mass in a mass spectrometer, it allows for the correction of any analyte loss during sample preparation, leading to highly accurate and reliable quantification of Molinate concentrations.
Molinate has been frequently detected in surface water in rice-growing regions. epa.gov For example, monitoring in the Sacramento River in California found Molinate concentrations ranging from 0.006 to 1.57 µg/L. ca.gov In Italy, monitoring of drinking-water wells in the Lombardy region detected Molinate in 247 wells, with 27 of those exceeding 1 µg/L. who.int The use of this compound in the analytical procedures for these monitoring programs ensures the quality and accuracy of the data, which is fundamental for regulatory agencies to perform risk assessments and establish guidelines, such as the Maximum Contaminant Level (MCL) for drinking water. ca.gov
Application of Molinate D5 in Agro Ecosystem and Biological System Methodologies
Determination of Molinate (B1677398) Residues in Agricultural Products
The use of isotope-labeled internal standards, such as Molinate-d5, is a well-established practice in residue analysis to compensate for matrix effects and variations in extraction efficiency. nih.govnih.gov This approach is particularly valuable for complex matrices like agricultural products.
Analysis in Cereal Grains (e.g., Rice, Corn)
Molinate is a selective herbicide primarily used for weed control in rice cultivation. epa.gov Consequently, methods for its determination in rice grains are of significant interest. Analytical techniques often involve gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). epa.govresearchgate.net The inclusion of this compound as an internal standard during sample preparation and analysis helps to correct for any loss of the target analyte during extraction and cleanup, as well as for variations in instrument response. nih.govresearchgate.net
For instance, a typical analytical workflow would involve extracting the pesticide residues from homogenized grain samples using a suitable solvent, followed by a cleanup step to remove interfering matrix components. researchgate.nethpst.cz this compound is added at a known concentration at the beginning of the extraction process. eurl-pesticides.eu By comparing the signal of the native molinate to that of this compound in the final extract, a more accurate quantification can be achieved. eurl-pesticides.eu Studies have shown that the use of isotope dilution techniques can significantly improve the relative standard deviation (RSD) of the analysis compared to traditional external standard methods. researchgate.net
Table 1: Analytical Methods for Molinate Determination in Cereal Grains
| Analytical Technique | Extraction Method | Detection Limit (LOD) / Limit of Quantification (LOQ) | Reference |
| GC/NPD | Steam Distillation | LOQ: 0.05 ppm | epa.gov |
| GC/MSD | Direct Extraction | LOD: 0.003-0.004 ppm | epa.gov |
| HPLC-DAD | Matrix Solid-Phase Dispersion (MSPD) | LOD: 0.002-0.200 mg/kg, LOQ: 0.006-0.600 mg/kg | researchgate.net |
Residue Quantification in Fruits and Other Produce (e.g., Grapes)
While molinate's primary use is in rice, its residues can potentially be found in other agricultural products due to environmental drift or crop rotation. The principles of using this compound for residue analysis in fruits and other produce are similar to those for cereal grains. mdpi.comagriculturejournal.org Methodologies like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed for sample preparation, followed by LC-MS/MS or GC-MS/MS analysis. mdpi.comagriculturejournal.orgresearchgate.net
The use of an isotope-labeled internal standard like this compound is critical for achieving accurate quantification, especially in complex fruit matrices that can cause significant signal suppression or enhancement in the mass spectrometer. nih.govresearchgate.net By adding this compound to the sample prior to extraction, the ratio of the analyte to the internal standard remains constant throughout the analytical process, leading to more reliable results. eurl-pesticides.eu
Methodologies for Investigating Molinate Metabolism and Degradation Pathways in Non-Human Biological Systems
This compound is an invaluable tool for elucidating the metabolic fate of molinate in various biological systems. By tracing the labeled compound, researchers can identify and quantify metabolites and gain insights into the kinetics and mechanisms of biotransformation.
In Vitro and In Vivo Metabolic Studies (e.g., Plant, Microbial, Animal Models)
Plant Models: Studies using radiolabeled molinate ([14C]molinate) in rice have shown that the parent compound is metabolized into several products, including 4-hydroxymolinate and molinate acid. epa.gov While not specifically mentioning this compound, these studies highlight the approach of using labeled compounds to trace metabolic pathways in plants. The use of this compound in similar studies would allow for more precise quantification of these metabolites by mass spectrometry.
Microbial Models: Microbial degradation is a significant pathway for molinate dissipation in the environment. psu.eduresearchgate.netnih.gov Researchers have isolated bacterial cultures capable of mineralizing molinate. psu.edu In these studies, this compound can be used to track the breakdown of the parent compound and the formation of intermediates by the microbial consortia. This helps in understanding the enzymatic processes involved in the degradation pathway. psu.edu
Animal Models: In vivo studies in rats have been crucial in understanding the metabolism and toxicity of molinate. apvma.gov.auniph.go.jpresearchgate.net These studies have identified major metabolites such as molinate sulfoxide (B87167) and various hydroxylated forms. researchgate.netresearchgate.net The use of radiolabeled molinate has been instrumental in these investigations. researchgate.net this compound can be employed in conjunction with unlabeled molinate in pharmacokinetic studies to differentiate between the administered dose and any endogenous background levels, providing clearer data on absorption, distribution, metabolism, and excretion. niph.go.jp
Identification and Quantification of Molinate Metabolites Using Labeled Standards
The identification of unknown metabolites is a significant challenge in metabolic research. The use of stable isotope-labeled compounds like this compound can greatly facilitate this process. When a biological system is exposed to a mixture of labeled and unlabeled molinate, the resulting metabolites will also exist in labeled and unlabeled forms, appearing as characteristic doublets in the mass spectrum. This isotopic signature provides a powerful tool for distinguishing true metabolites from background noise and for confirming their chemical structure.
Once identified, the quantification of these metabolites is essential. Labeled analogues of the metabolites themselves, if available, can be synthesized and used as internal standards for accurate quantification. However, in their absence, this compound can still serve as a surrogate standard, assuming similar extraction and ionization efficiencies to the metabolites.
Table 2: Major Metabolites of Molinate Identified in Various Biological Systems
| Metabolite | Biological System | Reference |
| Molinate sulfoxide | Rat, Fish | researchgate.netresearchgate.net |
| 4-Hydroxymolinate | Rice, Rat | epa.govresearchgate.net |
| Molinate acid | Rice | epa.gov |
| Molinate sulfone | Rat | researchgate.netnih.gov |
| Hexamethyleneimine (HMI) | Livestock | epa.gov |
Kinetic and Mechanistic Insights into Biotransformation Processes
This compound can be used to investigate the kinetics of metabolic reactions. By monitoring the disappearance of the labeled parent compound and the appearance of labeled metabolites over time, researchers can determine reaction rates and enzyme kinetic parameters (e.g., Km and Vmax). niph.go.jpresearchgate.net
Furthermore, deuterium (B1214612) labeling can provide mechanistic insights into the biotransformation processes. For example, if a C-D bond is broken in the rate-determining step of a reaction, a kinetic isotope effect (KIE) may be observed, where the deuterated compound reacts more slowly than the non-deuterated one. nih.gov Observing a significant KIE when using this compound can help to elucidate the specific enzymatic mechanisms involved in molinate's metabolism. Studies on the sulfoxidation pathway, a key metabolic route for molinate, have benefited from such kinetic investigations. niph.go.jpresearchgate.netnih.gov
Tracing Molinate Fate in Agro-ecological Systems (e.g., Bioaccumulation in Plants)
The application of isotopically labeled compounds is a cornerstone of modern environmental fate studies, providing a precise method for tracing the movement and transformation of substances in complex ecosystems. This compound, a deuterated form of the thiocarbamate herbicide Molinate, serves as a critical analytical tool in methodologies designed to understand the bioaccumulation and persistence of Molinate in agro-ecological systems. While this compound itself is not typically applied to fields, its use as an internal standard in laboratory analysis is indispensable for generating accurate, quantifiable data on the behavior of the parent compound, Molinate, in the environment.
The primary technique for which this compound is essential is isotope dilution mass spectrometry. This method allows for the precise quantification of Molinate residues in various environmental matrices, including soil, water, and plant tissues. The process involves adding a known quantity of this compound to an environmental sample extract before analysis. Analytical instruments, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), can distinguish between the native Molinate and the heavier this compound due to their mass difference. lgcstandards.com By comparing the instrument's response to both compounds, analysts can correct for any loss of the target analyte during sample preparation and analysis, thereby ensuring highly accurate concentration measurements. csic.es
Detailed Research Findings
Research into the environmental fate of Molinate, facilitated by these accurate analytical methods, shows that it is rapidly taken up by plant roots and translocated to the leaves. orst.edu Studies focusing on rice crops, where Molinate is frequently used, have provided detailed insights into its bioaccumulation and metabolism.
In a study examining the nature of residues in rice treated with Molinate, the parent compound and its primary metabolites were quantified in different parts of the plant. The findings revealed that while parent Molinate was present at very low levels in the grain, its metabolites were more significant, particularly in the straw. This indicates that once absorbed, Molinate is metabolized by the plant. epa.gov
The residues of concern identified in plants are Molinate itself, along with its metabolites, 4-hydroxymolinate and molinate acid. epa.gov In rice grain from plants treated at a standard rate, parent Molinate was detected at less than 0.01 ppm. epa.gov However, its metabolites, 4-hydroxymolinate and molinate acid, were found at concentrations of 0.02 ppm and 0.13 ppm, respectively. epa.gov A significant portion of the total radioactive residue in the grain was found to be incorporated into natural plant components like starch. epa.gov
The following tables summarize the quantitative findings on the bioaccumulation of Molinate and its metabolites in rice, which are determined using analytical methods reliant on internal standards like this compound.
Table 1: Concentration of Molinate and its Metabolites in Rice Grain
| Compound | Concentration (ppm) | Percentage of Total Radioactive Residue (TRR) |
| Molinate | <0.01 | 0.2% |
| 4-Hydroxymolinate | 0.02 | 0.7% |
| Molinate Acid | 0.13 | 3.6% |
| Incorporated into Starch | 1.76 | 48.8% |
| Data sourced from a study on rice treated with [14C]molinate at a 1x rate. epa.gov |
Table 2: Concentration of Molinate and its Metabolites in Rice Straw
| Compound | Concentration (ppm) | Percentage of Total Radioactive Residue (TRR) |
| Molinate | 0.06 | 0.2% |
| 4-Hydroxymolinate | 3.64 | 15.3% |
| Molinate Acid | 1.69 | 7.1% |
| Data sourced from a study on rice treated with [14C]molinate at a 1x rate. epa.gov |
Method Validation, Quality Assurance, and Quality Control in Molinate D5 Analysis
Performance Characteristics Assessment
The validation of an analytical method for Molinate-d5 involves the evaluation of several key performance characteristics to ensure its reliability and fitness for purpose.
Establishing a linear relationship between the instrument response and the concentration of the analyte is a fundamental step in quantitative analysis. For the analysis of Molinate (B1677398) and its deuterated internal standard, this compound, calibration curves are typically developed using a series of standard solutions at different concentrations.
In a multi-residue method for analyzing pesticides in rice grains, which included Molinate, linear regression coefficients (R²) were consistently above 0.9948. researchgate.net Similarly, a study on pesticides in tomato, which also included Molinate, reported determination coefficients (r²) for matrix-matched calibration curves ranging from 0.9904 to 0.9999. researchgate.net Another method for pesticide analysis in drinking water demonstrated linearity over a range of 1–250 ng/L. researchgate.net For the analysis of pesticides in environmental waters, calibration curves were constructed at concentrations corresponding to 0.01 to 0.15 μg/L, achieving R² values greater than 0.99. unife.it The use of an isotopically labeled internal standard like this compound is crucial in these analyses to compensate for variations in sample preparation and instrument response, thereby ensuring the accuracy of the quantification across the calibrated range.
Table 1: Examples of Linearity in Pesticide Analysis Methods Including Molinate
| Matrix | Concentration Range | Linearity (R²) | Reference |
|---|---|---|---|
| Rice Grains | Not specified | > 0.9948 | researchgate.net |
| Tomato | 0.001 - 0.05 mg/L | 0.9904 - 0.9999 | researchgate.net |
| Drinking Water | 1 - 250 ng/L | Not specified | researchgate.net |
| Environmental Waters | 0.01 - 0.15 µg/L | > 0.99 | unife.it |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For pesticide residue analysis, achieving low LODs and LOQs is essential, especially to meet regulatory limits. In a study analyzing multiple pesticide residues in rice grains, the LOD and LOQ for the included pesticides, one of which was Molinate, varied from 0.002 to 0.200 mg/kg and 0.006 to 0.600 mg/kg, respectively. researchgate.net Another multi-residue method for pesticides in tomato established a practical method LOQ of 0.01 mg/kg for most of the compounds analyzed. researchgate.net A method for analyzing pesticides in drinking water reported LOQs ranging from 3.19 to 146.24 ng/L. researchgate.net The use of this compound as an internal standard helps to improve the reliability of measurements at these low concentration levels.
Table 2: Examples of LOD and LOQ in Pesticide Analysis Methods Including Molinate
| Matrix | LOD | LOQ | Reference |
|---|---|---|---|
| Rice Grains | 0.002 - 0.200 mg/kg | 0.006 - 0.600 mg/kg | researchgate.net |
| Tomato | Not specified | 0.01 mg/kg (practical) | researchgate.net |
| Drinking Water | Not specified | 3.19 - 146.24 ng/L | researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Accuracy, often assessed through recovery studies, measures the closeness of a measured value to the true value. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions and is typically expressed as the relative standard deviation (RSD).
In a validated method for pesticide residues in rice, which included Molinate, recoveries were found to be in the acceptable range of 74-127%, with RSDs below 12%. researchgate.net For a method analyzing pesticides in tomato, recoveries for most compounds were between 70% and 120%, with precision (RSD) at or below 20%. researchgate.net A method for pesticides in drinking water showed recovery rates between 55.54% and 121.21%, with intra-day precision (RSD) ranging from 2.31% to 19.54% and inter-day precision (RSD) from 4.35% to 27.15%. researchgate.net The use of this compound as an internal standard is a common practice to improve both accuracy and precision by correcting for analyte losses during sample preparation and for variations in instrument response.
Table 3: Examples of Accuracy and Precision in Pesticide Analysis Methods Including Molinate
| Matrix | Recovery (%) | Precision (RSD %) | Reference |
|---|---|---|---|
| Rice Grains | 74 - 127 | < 12 | researchgate.net |
| Tomato | 70 - 120 | ≤ 20 | researchgate.net |
| Drinking Water | 55.54 - 121.21 | Intra-day: 2.31 - 19.54Inter-day: 4.35 - 27.15 | researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Strategies for Matrix Effect Compensation and Interference Management
The matrix effect is a common challenge in analytical chemistry, where components of the sample matrix other than the analyte of interest can interfere with the analytical signal, leading to either suppression or enhancement. In the analysis of Molinate, various strategies are employed to mitigate these effects.
One of the most effective strategies is the use of an isotopically labeled internal standard, such as this compound. researchgate.net Since this compound is chemically identical to Molinate, it co-elutes and experiences similar matrix effects, allowing for accurate correction of the analytical signal.
Another common approach is the use of matrix-matched calibration standards. researchgate.netlcms.cz This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the calibration standards and the samples experience the same matrix effects.
Sample preparation techniques also play a crucial role in minimizing matrix effects. Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) often include a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. researchgate.net Additionally, simple dilution of the sample extract can sometimes be sufficient to reduce the concentration of interfering compounds to a level where they no longer significantly affect the analysis. researchgate.net
Interlaboratory Comparison and Proficiency Testing Frameworks
Interlaboratory comparisons (ILCs) and proficiency testing (PT) are essential components of a robust quality assurance program for laboratories performing Molinate analysis. imeko.infolrv.lt These programs involve the analysis of the same or similar test items by multiple laboratories, allowing for an external evaluation of a laboratory's performance against pre-established criteria. imeko.infooroboros.at
Participation in PT schemes provides objective evidence of a laboratory's measurement capability and helps to identify potential problems or areas for improvement. imeko.info The results of these comparisons are often used by accreditation bodies to assess the technical competence of laboratories. imeko.info Frameworks for these comparisons are defined by international standards such as ISO/IEC 17043, which outlines the requirements for proficiency testing providers. imeko.info
While specific PT schemes solely for this compound are not commonly detailed, laboratories analyzing for Molinate as part of broader pesticide residue monitoring programs would participate in relevant PT schemes for pesticides in specific matrices like food or environmental samples. researchgate.netresearchgate.net The successful analysis of Molinate in these schemes would inherently validate the proper use and handling of its internal standard, this compound.
Adherence to Regulatory Guidelines and International Standards for Pesticide Residue Analysis (e.g., EU, Codex Alimentarius, EPA)
The analysis of pesticide residues, including Molinate, is governed by a framework of national and international regulations and standards to ensure food safety and protect the environment. Key regulatory bodies and standards include:
European Union (EU): The EU has established Maximum Residue Levels (MRLs) for pesticides in food and feed. Analytical methods used for official control must be validated according to guidelines such as the SANTE/11312/2021 document, which provides detailed requirements for method validation and quality control procedures for pesticide residue analysis in food and feed. researchgate.net Commission Regulation (EC) No 2073/2005 on microbiological criteria for foodstuffs also provides a framework for ensuring food safety. europa.eu
Codex Alimentarius Commission: The Codex Alimentarius, a joint initiative of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), develops international food standards, guidelines, and codes of practice. europa.eu Codex MRLs for pesticides serve as a global reference point for consumer protection and fair practices in the food trade. europa.eufda.gov The EU and its member states are active participants in the Codex Alimentarius Commission. europa.eu
U.S. Environmental Protection Agency (EPA): The EPA sets tolerances for the amount of pesticide residues that are permitted in or on food in the United States. The EPA also develops and validates analytical methods for the determination of pesticides in various environmental matrices. epa.gov For instance, EPA Method 625.1 is a gas chromatography/mass spectrometry (GC/MS) method for the determination of semivolatile organic pollutants, including certain pesticides, in industrial discharges and other environmental samples. epa.gov
Laboratories analyzing for Molinate and using this compound as an internal standard must ensure that their methods are validated and performed in accordance with the requirements of the relevant regulatory authorities in their jurisdiction. This includes adhering to specified MRLs or tolerances, using validated analytical methods, and participating in appropriate quality assurance programs.
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| Molinate |
| This compound |
| Molinate sulfoxide (B87167) |
| Atrazine-d5 |
| Chloramphenicol (CAP) |
| Chloramphenicol-d5 (CAP-D5) |
| Penoxsulam |
| Tricyclazole |
| Propanil |
| Azoxystrobin |
| Profoxydim |
| Cyhalofop-butyl |
| Deltamethrin |
| 3,4-dichloroaniline |
| Triphenylphosphate (TPP) |
| Clodinafop-propargyl |
| Oxyfluorfen |
| Shikimic acid |
| Diazinon |
| Dichlorvos |
| Diuron |
| Metolachlor |
| Quinoxyfen |
| Irgarol |
| Terbutryn |
| Acetamiprid |
| Endrin |
Development and Utilization of Certified Reference Materials (CRMs)
The accuracy and reliability of analytical measurements are fundamental in chemical analysis. In the context of this compound, ensuring the quality of analytical data is paramount. This is achieved through rigorous method validation, quality assurance, and quality control procedures, at the core of which lies the use of Certified Reference Materials (CRMs). A CRM is a highly characterized and stable material with one or more certified property values, accompanied by an uncertainty value and a statement of metrological traceability. nata.com.ausemanticscholar.org The development and utilization of a this compound CRM are governed by stringent international standards to ensure its fitness for purpose in analytical laboratories.
The production of CRMs is a meticulous process guided by international standards such as ISO 17034, which outlines the general requirements for the competence of reference material producers. nata.com.auaroscientific.comansi.orgdakks.de For a this compound CRM, this process would begin with the synthesis of the deuterated analogue of Molinate, followed by its purification to a high degree. The purity of the material is a critical parameter that is rigorously assessed.
Characterization of the this compound CRM involves determining its identity and purity using a variety of advanced analytical techniques. This provides the certified value for the material. The entire process is designed to establish metrological traceability to the International System of Units (SI). pjlabs.com
Homogeneity and Stability Testing
Two of the most critical attributes of any CRM are its homogeneity and stability. semanticscholar.orgnih.gov These properties are thoroughly evaluated according to guidelines such as ISO Guide 35. nih.govlabrulez.comfao.orgfao.org
Homogeneity refers to the uniformity of the certified property value among different units of the CRM. To assess this, a statistically significant number of randomly selected units from the batch are analyzed under repeatable conditions. Analysis of variance (ANOVA) is a common statistical tool used to evaluate the data and confirm that there are no significant differences between units. nih.gov
Illustrative Homogeneity Study Data for a Pesticide CRM This table represents typical data from a homogeneity study for a pesticide CRM, as specific public data for this compound is not available.
| Unit Number | Replicate 1 (Concentration µg/mL) | Replicate 2 (Concentration µg/mL) | Mean (µg/mL) |
|---|---|---|---|
| 3 | 99.8 | 100.1 | 99.95 |
| 15 | 100.2 | 99.9 | 100.05 |
| 28 | 99.7 | 100.3 | 100.00 |
| 42 | 100.4 | 99.6 | 100.00 |
| 59 | 99.9 | 100.1 | 100.00 |
| 71 | 100.3 | 99.8 | 100.05 |
| 84 | 99.6 | 100.2 | 99.90 |
| 96 | 100.1 | 99.9 | 100.00 |
| 107 | 99.8 | 100.0 | 99.90 |
Stability testing ensures that the certified value of the this compound CRM remains valid over its shelf life and under specified storage and transport conditions. fao.org Long-term stability studies are conducted by storing units at the recommended temperature (e.g., ≤-20°C) and analyzing them at regular intervals over several years. fao.org Short-term stability studies are also performed at different temperatures to simulate shipping conditions. labrulez.com
Illustrative Long-Term Stability Study Schedule for a Pesticide CRM This table represents a typical schedule for a long-term stability study.
| Time Point | Storage Condition | Number of Units Analyzed |
|---|---|---|
| Initial (t=0) | -20°C | 3 |
| 6 months | -20°C | 3 |
| 12 months | -20°C | 3 |
| 24 months | -20°C | 3 |
Utilization in Analytical Methods
This compound, as a stable isotope-labeled compound, is an ideal internal standard for isotope dilution mass spectrometry (IDMS). epa.govepa.govptb.de This is a powerful analytical technique used for the highly accurate quantification of substances. mdpi.comnih.gov In the analysis of the parent compound, Molinate, a known amount of the this compound CRM is added to the sample at the beginning of the analytical procedure. nih.govepa.gov
Because this compound is chemically identical to Molinate, it behaves in the same way during sample extraction, cleanup, and chromatographic separation. altascientific.cn Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass difference. By measuring the ratio of the two compounds, the concentration of the native Molinate in the sample can be determined with high precision and accuracy, effectively compensating for matrix effects and variations in analytical recovery. oup.com
The use of a this compound CRM is therefore crucial for:
Method Validation: To assess the accuracy, precision, and linearity of an analytical method.
Quality Control: As a routine check to ensure the ongoing performance of the analytical system.
Calibration: For the calibration of instruments.
Establishing Traceability: To ensure that measurement results are traceable to a recognized standard. fao.org
Future Perspectives and Emerging Research Directions for Molinate D5
Integration with High-Resolution Mass Spectrometry for Enhanced Selectivity
The future of trace contaminant analysis lies in the coupling of chromatographic separation with high-resolution mass spectrometry (HRMS), a domain where Molinate-d5 will play an increasingly vital role. Techniques like liquid chromatography coupled with Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometry offer exceptional mass accuracy and resolution. mdpi.comnih.gov This allows for the precise identification and quantification of analytes in highly complex samples such as food, soil, and water. researchgate.netscielo.br
In this context, this compound is indispensable for ensuring analytical accuracy. The high resolving power of HRMS can distinguish between compounds with very similar masses, but matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds—remain a significant challenge. By adding a known quantity of this compound to a sample at the beginning of the analytical workflow, chemists can accurately calculate the concentration of native Molinate (B1677398). The deuterated standard behaves almost identically to the target analyte during extraction, cleanup, and ionization, thus compensating for any signal variations. This integration is crucial for generating the high-quality, reliable data needed for regulatory compliance and scientific research. nih.gov
Table 1: Advantages of Integrating this compound with HRMS
| Feature of HRMS | Role of this compound | Combined Benefit |
| High Mass Accuracy (<5 ppm) | Provides a distinct, high-resolution signal separate from the analyte. | Unambiguous confirmation of Molinate and accurate quantification. |
| High Resolving Power | Co-elutes with Molinate, experiencing similar matrix effects. | Corrects for ion suppression/enhancement, ensuring data reliability. |
| Full-Scan Data Acquisition | Serves as a lock mass or reference standard for instrument performance. | Enables retrospective data analysis and confident identification. |
Development of Automated and Miniaturized Analytical Platforms
The trend in analytical chemistry is moving towards higher throughput and reduced environmental footprint, driving the development of automated and miniaturized platforms. These systems, which include automated solid-phase extraction (SPE), robotic sample handling, and micro or nanoflow liquid chromatography, are designed to process large numbers of samples with minimal human intervention and solvent consumption. nih.gov
For these high-throughput systems to be effective, maintaining data quality and consistency is paramount. This compound will be essential for quality control in such automated workflows. Its inclusion as an internal standard from the outset of sample preparation verifies the efficiency and reproducibility of each step, from extraction to injection. In miniaturized systems like nano-LC-MS, which operate with very small sample volumes, the high sensitivity and the ability to correct for variability are critical. nih.gov The use of this compound ensures that the results from these rapid, low-volume analyses are both accurate and comparable to those from traditional, larger-scale methods.
Expansion into Non-Targeted and Suspect Screening Workflows for Molinate Degradates
Regulatory and scientific interest is expanding from parent pesticide compounds to their degradation products, which can sometimes be more toxic or persistent. epa.govresearchgate.net Non-targeted analysis (NTA) and suspect screening are powerful HRMS-based approaches that aim to identify a wide range of known and unknown chemicals in a sample without pre-selecting all analytes. nih.govsciex.comwashington.edu
In these workflows, this compound can serve multiple purposes. Primarily, it acts as a performance indicator for the analytical run, ensuring the instrument is functioning correctly. More advanced applications could involve using the isotopic pattern of this compound to help identify novel degradation products. As Molinate degrades, its deuterated counterpart will undergo similar transformations. Researchers can then search the complex HRMS data for the characteristic mass shifts and isotopic patterns of deuterated degradates, providing clues to the identity of unknown transformation products of the parent compound. This approach is invaluable for building comprehensive libraries of environmental contaminants and understanding the full impact of pesticide use. epa.govexplorationpub.com
Table 2: Key Degradation Products of Molinate of Potential Interest
| Degradate Name | Chemical Moiety | Environmental Relevance |
| Molinate sulfoxide (B87167) | Sulfoxide | Metabolite and degradation product with potential for increased toxicity. epa.gov |
| Molinate sulfone | Sulfone | Oxidation product. epa.gov |
| 4-Keto molinate | Carbonyl group | Metabolite of concern found in monitoring data. epa.govepa.gov |
| Hydroxy molinate | Hydroxyl group | Product of metabolic hydroxylation. epa.gov |
| Molinate acid | Carboxylic acid | Degradation product. epa.gov |
Enhanced Applications in Environmental and Biological Pathway Tracing
Stable isotope-labeled compounds are the gold standard for tracing the fate and metabolic pathways of chemicals in environmental and biological systems. The use of this compound offers a powerful tool for elucidating the complex degradation and metabolic routes of Molinate. researchgate.net
By introducing this compound into controlled systems, such as soil microcosms, aquatic environments, or laboratory organisms, scientists can precisely track its transformation. The deuterium (B1214612) label acts as a unique signature, allowing mass spectrometry to distinguish the administered compound and its subsequent metabolites from any pre-existing, non-labeled Molinate in the system. This allows for unambiguous mapping of degradation pathways, calculation of degradation rates, and identification of key intermediate and final products. researchgate.net Such studies are critical for developing accurate environmental fate models and conducting comprehensive risk assessments. nih.gov
Role in Improving Global Food Safety and Environmental Monitoring Programs
Ensuring the safety of the global food supply and protecting the environment requires robust and standardized monitoring programs. food-safety.com The accuracy and comparability of data generated by different laboratories across the world are fundamental to these efforts. The use of stable isotope-labeled internal standards like this compound is a cornerstone of achieving this standardization.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) conduct extensive monitoring for pesticide residues in food and the environment. food-safety.comepa.gov By mandating or recommending methods that include isotopically labeled standards, these agencies ensure a high level of confidence in the reported data. This compound enables laboratories worldwide to produce consistent and accurate results for Molinate residues, which is essential for enforcing Maximum Residue Limits (MRLs), facilitating international trade, and protecting public and environmental health. As global monitoring programs become more comprehensive, the role of high-quality reference standards like this compound will only become more critical.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for detecting Molinate-d5 in environmental samples?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound) to minimize matrix effects. Calibration curves should span 3–4 orders of magnitude, with recovery rates validated using spiked samples. Ensure reproducibility by repeating analyses across multiple batches .
- Key Considerations : Include blank controls to identify contamination and use isotopically labeled analogs to correct for ion suppression/enhancement .
Q. How should researchers validate the purity of synthesized this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). For quantitative purity assessment, use gas chromatography (GC) with flame ionization detection (FID), comparing results against certified reference materials. Report purity as a percentage with confidence intervals .
- Key Considerations : Address solvent residue and isotopic enrichment levels (>98% deuterium incorporation) in characterization reports .
Q. What statistical methods are appropriate for analyzing this compound degradation kinetics?
- Methodological Answer : Apply first-order or pseudo-first-order kinetic models. Use nonlinear regression (e.g., GraphPad Prism or R packages) to calculate degradation rate constants () and half-lives (). Validate model assumptions with residual plots and ANOVA for replicate comparisons .
- Key Considerations : Report uncertainty intervals and conduct sensitivity analyses for environmental variables (pH, temperature) .
Advanced Research Questions
Q. How can isotopic effects of this compound influence its environmental behavior compared to non-deuterated analogs?
- Methodological Answer : Conduct comparative studies using stable isotope probing (SIP) to track deuterium retention in degradation byproducts. Use quantum mechanical calculations (e.g., DFT) to predict kinetic isotope effects (KIE) in hydrolysis or photolysis pathways. Validate experimentally via LC-HRMS .
- Key Considerations : Address discrepancies between theoretical predictions and empirical data through iterative model refinement .
Q. What strategies resolve contradictions in this compound bioaccumulation data across studies?
- Methodological Answer : Perform meta-analysis using PRISMA guidelines to assess heterogeneity. Stratify data by organism type (e.g., fish vs. invertebrates) and exposure duration. Apply mixed-effects models to quantify variability sources. Reconcile outliers via controlled lab experiments under standardized conditions .
- Key Considerations : Use funnel plots to detect publication bias and adjust for confounding variables (e.g., lipid content in tissues) .
Q. How to design a study investigating this compound’s interaction with soil microbial communities?
- Methodological Answer : Employ metagenomic sequencing (16S rRNA/ITS) paired with stable isotope probing (DNA-SIP). Use microcosm experiments with -labeled this compound to trace metabolic pathways. Include negative controls (autoclaved soil) and triplicate samples to confirm biotic vs. abiotic processes .
- Key Considerations : Normalize microbial diversity metrics (Shannon/Simpson indices) to account for sequencing depth variations .
Tables for Critical Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
